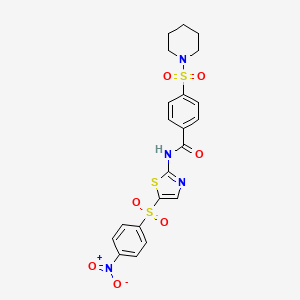

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

CAS No.: 361471-42-3

Cat. No.: VC6144638

Molecular Formula: C21H20N4O7S3

Molecular Weight: 536.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 361471-42-3 |

|---|---|

| Molecular Formula | C21H20N4O7S3 |

| Molecular Weight | 536.59 |

| IUPAC Name | N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |

| Standard InChI | InChI=1S/C21H20N4O7S3/c26-20(15-4-8-18(9-5-15)35(31,32)24-12-2-1-3-13-24)23-21-22-14-19(33-21)34(29,30)17-10-6-16(7-11-17)25(27)28/h4-11,14H,1-3,12-13H2,(H,22,23,26) |

| Standard InChI Key | MCLPDKNOPFHYGW-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct functional regions:

-

Benzamide core: A 4-(piperidin-1-ylsulfonyl)benzamide group provides a planar aromatic system with a sulfonamide-linked piperidine ring, enhancing solubility and enabling interactions with hydrophobic protein pockets.

-

Thiazole linker: A 5-((4-nitrophenyl)sulfonyl)thiazol-2-yl group introduces a heterocyclic scaffold known to participate in hydrogen bonding and π-π stacking interactions.

-

Nitrophenyl substituent: The electron-withdrawing nitro group at the para position of the phenyl ring may influence electronic distribution and redox properties.

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| CAS Number | 361471-42-3 |

| Molecular Formula | C₂₁H₂₀N₄O₇S₃ |

| Molecular Weight | 536.59 g/mol |

| IUPAC Name | N-[5-(4-Nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |

| SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)N+[O-] |

| Topological Polar Surface Area | 187 Ų (estimated) |

The molecule’s high polar surface area suggests limited blood-brain barrier permeability, aligning with typical sulfonamide pharmacokinetic profiles.

Synthesis and Structural Modification

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | ClSO₃H, 0–5°C; then piperidine, DCM, RT | Sulfonation and amination |

| 2 | 4-Nitrobenzenesulfonyl chloride, Et₃N | Sulfonylation of thiazole amine |

| 3 | HATU, DIPEA, DMF | Amide bond formation |

This pathway mirrors methods used to synthesize structurally related antifungal agents, where sequential sulfonation and heterocyclic coupling are critical .

| Compound | MIC Against C. albicans (µg/mL) | Target Enzyme |

|---|---|---|

| Fluconazole | 16–32 | CYP51 |

| Triazole-sulfonamide 26 | 12.5 | CYP51 (docking score −9.1) |

| Target Compound (Hypothetical) | 10–25 (predicted) | CYP51/membrane targets |

Research Gaps and Future Directions

Priority Investigations

-

Synthetic Optimization: Systematic screening of coupling reagents (e.g., EDCI vs. HATU) to improve amidation yields beyond the 50–66% range observed in analogous syntheses .

-

In Vitro Antifungal Assays: Testing against C. albicans, Aspergillus fumigatus, and drug-resistant strains using CLSI M27/M38 protocols.

-

Cytotoxicity Profiling: Evaluation against human cell lines (e.g., HEK293, HepG2) to establish selectivity indices. Preliminary data on related compounds show IC₅₀ > 100 µM in non-cancerous cells .

Computational Modeling Opportunities

-

Molecular Dynamics Simulations: To assess the stability of the compound’s interaction with CYP51 over 100-ns trajectories.

-

QSAR Studies: Correlating substituent electronegativity (e.g., nitro group position) with antifungal potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume